(+)-Igmesine hydrochloride

Descripción

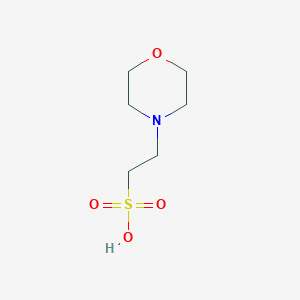

Structure

3D Structure

Propiedades

IUPAC Name |

2-morpholin-4-ylethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4S/c8-12(9,10)6-3-7-1-4-11-5-2-7/h1-6H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGZJKUKBWWHRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

71119-23-8 (hydrochloride salt) | |

| Record name | 2-(N-Morpholino)ethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004432319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4063454 | |

| Record name | 4-Morpholineethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless solid; [Merck Index] White powder; [Aldrich MSDS] | |

| Record name | 4-Morpholineethanesulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(N-Morpholino)ethanesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10569 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4432-31-9, 145224-94-8, 1266615-59-1 | |

| Record name | 4-Morpholineethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4432-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(N-Morpholino)ethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004432319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(N-morpholino)ethanesulfonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03814 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Morpholineethanesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Morpholineethanesulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Morpholineethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-morpholinoethanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Morpholinoethanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(N-Morpholino)ethanesulfonic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(N-MORPHOLINO)ETHANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GNK67Q0C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Sigma-1 Receptor: A Comprehensive Technical Guide to its Function and Interaction with (+)-Igmesine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The sigma-1 receptor (S1R) has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders. This unique intracellular chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), plays a critical role in cellular homeostasis by modulating calcium signaling, responding to cellular stress, and influencing the activity of various ion channels and receptors. (+)-Igmesine hydrochloride is a selective S1R ligand that has demonstrated neuroprotective and antidepressant-like effects. This technical guide provides an in-depth overview of the S1R, its intricate signaling pathways, and the current understanding of its interaction with this compound. Detailed experimental protocols for studying this interaction are provided, along with quantitative data and visual representations of the key molecular mechanisms.

The Sigma-1 Receptor: A Multifaceted Chaperone

The sigma-1 receptor is a 223-amino acid transmembrane protein that bears no sequence homology to other mammalian proteins.[1][2] Initially misidentified as an opioid receptor subtype, it is now recognized as a distinct ligand-operated intracellular chaperone.[3]

Subcellular Localization and Structure: The S1R is predominantly found at the MAM, a critical interface for communication between the endoplasmic reticulum and mitochondria.[4] It can also translocate to the plasma membrane and the nuclear envelope upon stimulation.[4] The crystal structure of the human S1R reveals a trimeric assembly, with each protomer consisting of a single transmembrane helix and a C-terminal ligand-binding domain.[5]

Function as a Molecular Chaperone: In its resting state, the S1R is bound to the binding immunoglobulin protein (BiP), another ER chaperone.[1][6] Upon stimulation by ligands or cellular stress, the S1R dissociates from BiP, allowing it to interact with and modulate the function of various client proteins.[1][7] This chaperone activity is central to its role in maintaining cellular homeostasis.

Interaction of this compound with the Sigma-1 Receptor

This compound is a selective agonist for the sigma-1 receptor. Its interaction with the S1R initiates a cascade of downstream signaling events that are believed to underlie its therapeutic effects.

Binding Affinity and Selectivity

Radioligand binding assays are employed to determine the affinity and selectivity of compounds for the S1R. In these assays, a radiolabeled S1R ligand, such as --INVALID-LINK---pentazocine, is used to label the receptors in a tissue or cell membrane preparation. The ability of an unlabeled compound, like this compound, to displace the radioligand is measured, and from this, the inhibition constant (Ki) or dissociation constant (KD) can be calculated.

| Compound | Receptor Subtype | Binding Affinity | Assay Type | Reference |

| This compound | Sigma-1 | KD = 19.1 nM | Radioligand Binding Assay | [8] |

| Sigma-2 | IC50 > 1000 nM | Radioligand Binding Assay | [8] |

Functional Activity

The functional activity of this compound as an S1R agonist is assessed through various in vitro and in vivo assays. One key functional consequence of S1R activation is the modulation of N-methyl-D-aspartate (NMDA) receptor signaling.

| Assay | Effect of this compound | Potency | Reference | |---|---|---|---|---| | NMDA-induced cGMP increase | Inhibition | IC50 ≈ 100 nM |[8][9] | | Prenatal cocaine-induced learning deficits | Reversal | 0.1-1 mg/kg (i.p.) |[10] | | Global cerebral ischemia | Neuroprotection | - |[11] | | Forced swimming test (antidepressant model) | Reduced immobility | - |[12] |

Key Signaling Pathways of the Sigma-1 Receptor

The activation of the S1R by agonists like this compound triggers several interconnected signaling pathways that are crucial for its physiological effects.

Modulation of Calcium Signaling at the MAM

A primary function of the S1R is the regulation of calcium (Ca²⁺) homeostasis, particularly the flux of Ca²⁺ from the ER to the mitochondria.

-

Interaction with BiP and IP₃R: In its inactive state, S1R is bound to BiP.[1][6] Upon agonist binding, S1R dissociates from BiP and interacts with the inositol (B14025) 1,4,5-trisphosphate receptor (IP₃R), a Ca²⁺ channel on the ER membrane.[1][6]

-

Potentiation of Ca²⁺ Signaling: This interaction stabilizes the IP₃R and potentiates the release of Ca²⁺ from the ER into the cytosol and subsequently into the mitochondria.[13] This enhanced Ca²⁺ signaling is vital for mitochondrial function and ATP production.

Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)

The S1R plays a crucial role in mitigating cellular stress originating from the ER, a condition known as the unfolded protein response (UPR). The UPR is a set of signaling pathways activated in response to an accumulation of unfolded or misfolded proteins in the ER lumen.

-

Interaction with UPR Sensors: The S1R interacts with key sensors of the UPR, including inositol-requiring enzyme 1α (IRE1α) and protein kinase R-like endoplasmic reticulum kinase (PERK).[13][14]

-

Modulation of UPR Signaling: By chaperoning these sensor proteins, the S1R can modulate the downstream signaling of the UPR, generally promoting cell survival and reducing apoptosis.[15][16]

References

- 1. Sigma-1 Receptor as a Pluripotent Modulator in the Living System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 4. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for σ1 receptor ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Knocking Out Sigma-1 Receptors Reveals Diverse Health Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound | σ1 Receptors | Tocris Bioscience [tocris.com]

- 9. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Beneficial effects of the sigma1 receptor agonists igmesine and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The sigma receptor ligand JO 1784 (igmesine hydrochloride) is neuroprotective in the gerbil model of global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The role of sigma 1 receptor in organization of endoplasmic reticulum signaling microdomains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sigma-1 Receptor Is Critical for Mitochondrial Activity and Unfolded Protein Response in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sigma Receptor 1 Modulates Endoplasmic Reticulum Stress in Retinal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

(+)-Igmesine Hydrochloride: A Technical Guide on its Neuroprotective Potential Against Glutamate Toxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate-mediated excitotoxicity is a primary pathological mechanism underlying neuronal damage in a spectrum of neurological disorders. This technical guide delves into the neuroprotective effects of (+)-Igmesine hydrochloride, a selective sigma-1 (σ1) receptor agonist, against glutamate-induced neuronal injury. While direct quantitative in vitro data for this compound in glutamate (B1630785) toxicity models is not extensively available in the public domain, this document synthesizes the known pharmacological properties of the compound, details relevant experimental protocols for assessing neuroprotection, and presents a putative signaling pathway based on the established mechanisms of sigma-1 receptor agonists. This guide serves as a comprehensive resource for researchers investigating novel therapeutic strategies targeting glutamate excitotoxicity.

Introduction to this compound and Glutamate Excitotoxicity

Glutamate is the principal excitatory neurotransmitter in the central nervous system, essential for synaptic plasticity, learning, and memory.[1] However, excessive glutamate receptor activation, particularly of the N-methyl-D-aspartate (NMDA) receptor subtype, leads to a massive influx of calcium ions (Ca²⁺), triggering a cascade of neurotoxic events collectively known as excitotoxicity.[2][3] This process is a key contributor to neuronal death in ischemic stroke, traumatic brain injury, and chronic neurodegenerative diseases.[4]

This compound is a high-affinity and selective agonist for the sigma-1 (σ1) receptor, an intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[1] Sigma-1 receptors are implicated in the modulation of various cellular functions, including ion channel activity, intracellular Ca²⁺ signaling, and cellular stress responses.[2][5] Numerous preclinical studies have demonstrated the neuroprotective potential of sigma-1 receptor agonists in various models of neurological disorders.[4][6] This guide focuses on the specific application of this compound as a potential neuroprotective agent against glutamate-induced toxicity.

Pharmacological Profile of this compound

While direct dose-response data for neuroprotection against glutamate toxicity is limited, the known pharmacological parameters of this compound provide a strong rationale for its investigation in this context.

| Parameter | Value | Reference |

| Target | Sigma-1 (σ1) Receptor | [1] |

| Affinity (Ki) | 1.8 nM | [1] |

| Mechanism of Action | Selective σ1 Receptor Agonist | [1] |

| Reported Effects | Modulation of NMDA receptor function, regulation of intracellular Ca²⁺ homeostasis, attenuation of ER stress | [1][2] |

Experimental Protocols for Assessing Neuroprotection Against Glutamate Toxicity

To evaluate the neuroprotective efficacy of this compound against glutamate-induced excitotoxicity, standardized in vitro assays are essential. The following are detailed methodologies for key experiments.

Primary Cortical Neuron Culture

-

Tissue Preparation: Cerebral cortices are dissected from embryonic day 18 (E18) rat or mouse fetuses under sterile conditions.

-

Cell Dissociation: The cortical tissue is enzymatically dissociated using trypsin and mechanically triturated to obtain a single-cell suspension.

-

Plating: Neurons are plated on poly-D-lysine-coated culture plates or coverslips at a desired density (e.g., 1 x 10⁵ cells/cm²) in a serum-containing medium to facilitate attachment.

-

Culture Maintenance: After 24 hours, the plating medium is replaced with a serum-free neurobasal medium supplemented with B-27 and L-glutamine. Cultures are maintained at 37°C in a humidified incubator with 5% CO₂ for 7-10 days to allow for neuronal maturation.

Induction of Glutamate Excitotoxicity

-

Preparation: Mature primary cortical neurons are washed with a Mg²⁺-free Earle's Balanced Salt Solution (EBSS) or a similar buffer.

-

Glutamate Exposure: Cells are incubated with a solution containing a neurotoxic concentration of L-glutamate (typically 100-500 µM) and a co-agonist like glycine (B1666218) (10 µM) in Mg²⁺-free buffer for a defined period (e.g., 15-30 minutes).

-

Treatment with this compound: The compound is typically pre-incubated with the neuronal cultures for a specific duration (e.g., 30-60 minutes) before the addition of glutamate. A range of concentrations should be tested to determine a dose-response relationship.

-

Washout: Following glutamate exposure, the solution is removed, and the cells are washed with fresh, glutamate-free culture medium.

-

Incubation: The cells are returned to the incubator and maintained for a post-insult period, typically 24 hours, before assessing cell viability.

Assessment of Neuronal Viability

The LDH assay quantifies the amount of lactate (B86563) dehydrogenase released into the culture medium from damaged cells with compromised membrane integrity.[7][8][9][10]

-

Sample Collection: At the end of the 24-hour post-glutamate incubation period, a sample of the culture supernatant is carefully collected from each well.

-

Reaction Setup: The collected supernatant is transferred to a new 96-well plate. A reaction mixture containing diaphorase and NAD⁺ is added to each well.

-

Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: The amount of LDH release is calculated as a percentage of the total LDH release from control wells treated with a lysis buffer (e.g., Triton X-100). Neuroprotection is determined by the reduction in LDH release in the presence of this compound compared to glutamate treatment alone.

The MTT assay measures the metabolic activity of viable cells by quantifying the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases.[7][8][10][11]

-

MTT Addition: Following the 24-hour post-glutamate incubation, MTT solution (e.g., 0.5 mg/mL) is added to each well.

-

Incubation: The plate is incubated at 37°C for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: The culture medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the absorbance of untreated control cells. Neuroprotection is indicated by an increase in cell viability in the presence of this compound compared to glutamate treatment alone.

Visualization of Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound Neuroprotection

The following diagram illustrates the putative signaling cascade initiated by this compound in mitigating glutamate-induced excitotoxicity. Activation of the sigma-1 receptor by Igmesine is hypothesized to modulate NMDA receptor function and intracellular calcium homeostasis, thereby preventing downstream neurotoxic events.

Caption: Proposed mechanism of this compound neuroprotection.

Experimental Workflow for Assessing Neuroprotection

The following workflow diagram outlines the key steps in an in vitro experiment designed to evaluate the neuroprotective effects of this compound.

Caption: Workflow for in vitro neuroprotection assay.

Conclusion

This compound, as a selective sigma-1 receptor agonist, holds considerable promise as a neuroprotective agent against glutamate-induced excitotoxicity. The mechanisms underlying this protection likely involve the modulation of NMDA receptor activity and the regulation of intracellular calcium homeostasis, key events in the excitotoxic cascade. While further in vitro studies are required to provide specific quantitative data on its dose-dependent efficacy, the experimental protocols and conceptual framework provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound in mitigating neuronal damage in a range of neurological disorders.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. touroscholar.touro.edu [touroscholar.touro.edu]

- 4. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sigma receptor-mediated neuroprotection against glutamate toxicity in primary rat neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Role of (+)-Igmesine Hydrochloride in Modulating Intracellular Calcium Signaling: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This technical guide provides an in-depth analysis of (+)-Igmesine hydrochloride, a selective sigma-1 (σ1) receptor agonist, and its intricate role in the modulation of intracellular calcium (Ca²⁺) signaling pathways. The document synthesizes key research findings, presents quantitative data, outlines experimental methodologies, and visualizes the involved signaling cascades.

Introduction to this compound

This compound is a selective ligand for the sigma-1 (σ1) receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondrion interface.[1] It exhibits high affinity for the σ1 receptor and significantly lower affinity for the sigma-2 (σ2) receptor, making it a valuable tool for investigating σ1 receptor function.[2] Clinically, Igmesine (B115768) has been investigated for its potential antidepressant and neuroprotective effects.[1][3][4] At the cellular level, its pharmacological actions are closely linked to the modulation of intracellular Ca²⁺ homeostasis, a critical component of numerous signaling pathways that govern everything from neurotransmission to cell death.[1][5]

Quantitative Data: Binding Affinities and Potency

The selectivity and potency of this compound are critical for its utility as a research tool and potential therapeutic agent. The following table summarizes key quantitative data from various studies.

| Parameter | Value | Target/System | Reference |

| Kd | 19.1 nM | σ1 Receptor | [2] |

| IC50 | > 1000 nM | σ2 Receptor | [2] |

| IC50 | ~100 nM | Inhibition of NMDA-induced cGMP increase | [2][4] |

| Animal Dosing (i.p.) | 0.1 - 16 mg/kg | Rats/Mice (Cognitive models) | [1][3] |

| Clinical Dosing | 25 - 200 mg/day | Human (Depression trials) | [1] |

Mechanism of Action: Modulation of Intracellular Calcium Signaling

(+)-Igmesine, as a σ1 receptor agonist, does not directly induce Ca²⁺ release but rather modulates Ca²⁺ signaling events initiated by other stimuli.[1][6] Its mechanism is multifaceted, involving both the influx of extracellular Ca²⁺ and the mobilization of intracellular Ca²⁺ stores.

Interaction with Sigma-1 Receptor at the Endoplasmic Reticulum

The σ1 receptor is a chaperone protein at the mitochondria-associated ER membrane (MAM).[1] Under resting conditions, it is associated with the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor (IP₃R), a key channel for Ca²⁺ release from the ER.[1]

Upon stimulation, such as by (+)-Igmesine, the σ1 receptor can dissociate from the IP₃R, leading to a potentiation of IP₃-mediated Ca²⁺ release from the ER into the cytoplasm.[1][7] This sensitizes the cell to signals that generate IP₃.

Caption: (+)-Igmesine binds to the σ1 receptor, leading to its dissociation from the IP3R and enhanced Ca²⁺ release from the ER.

Modulation of Extracellular Calcium Influx

Research indicates that the effects of (+)-Igmesine are also dependent on the influx of extracellular Ca²⁺.[5] This involves the modulation of voltage-dependent calcium channels (VDCCs).

Studies have shown that the antidepressant-like effects of Igmesine are blocked by antagonists of both L-type and N-type VDCCs, while agonists of L-type VDCCs potentiate its effects.[5] This suggests that σ1 receptor activation by (+)-Igmesine can enhance Ca²⁺ entry through these plasma membrane channels, a process that appears to be crucial for its downstream effects. There is also evidence for a direct interaction between the σ1 receptor and L-type voltage-gated calcium channels.[8]

Caption: (+)-Igmesine, via the σ1 receptor, potentiates Ca²⁺ influx through L-type and N-type voltage-dependent calcium channels.

Interaction with NMDA Receptor Signaling

(+)-Igmesine has been shown to modulate N-methyl-D-aspartate (NMDA) receptor activity.[1] It can inhibit the NMDA-induced increase in cyclic guanosine (B1672433) monophosphate (cGMP), suggesting an interference with the NMDA receptor/nitric oxide synthase/cGMP pathway.[4] Since NMDA receptors are significant conduits for Ca²⁺ influx, this modulation represents another layer of Ca²⁺ signaling regulation by (+)-Igmesine. The σ1 receptor can act as a modulator of NMDA receptor activity, which may be a key mechanism for its neuroprotective effects.[1]

Experimental Protocols

The investigation of (+)-Igmesine's effects on Ca²⁺ signaling employs a range of sophisticated experimental techniques. Below are summarized protocols for key experiments.

Measurement of Intracellular Calcium Concentration

Objective: To measure changes in cytosolic Ca²⁺ concentration in response to (+)-Igmesine and other stimuli.

Methodology:

-

Cell Culture: Adherent cells (e.g., NG108-15, primary neurons) are cultured on glass coverslips suitable for microscopy.

-

Dye Loading: Cells are loaded with a ratiometric Ca²⁺ indicator dye, such as Fura-2 AM (acetoxymethyl ester). The AM ester allows the dye to cross the cell membrane. Incubation is typically for 30-60 minutes at room temperature or 37°C.[9]

-

De-esterification: After loading, cells are washed and incubated in a physiological buffer (e.g., Tyrode's solution) to allow intracellular esterases to cleave the AM group, trapping the active Fura-2 dye inside the cell.

-

Microscopy Setup: The coverslip is mounted on the stage of an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a detector to capture emitted fluorescence (around 510 nm).

-

Experimental Procedure:

-

A baseline fluorescence ratio (F340/F380) is recorded.

-

Cells are perfused with a buffer containing the stimulus (e.g., bradykinin (B550075) to induce IP₃ production, or high KCl to induce depolarization).

-

In test conditions, cells are pre-incubated with this compound for a defined period before the stimulus is applied.

-

To investigate the source of Ca²⁺, experiments can be performed in Ca²⁺-free buffer (containing EGTA) to isolate intracellular release, or in the presence of specific channel blockers (e.g., verapamil (B1683045) for L-type VDCCs, ω-conotoxin for N-type VDCCs, or xestospongin C for IP₃Rs).[5]

-

-

Data Analysis: The ratio of fluorescence emitted at the two excitation wavelengths is calculated. This ratio is proportional to the intracellular Ca²⁺ concentration. Calibration curves can be generated to convert ratios to absolute Ca²⁺ concentrations.

Electrophysiology (Whole-Cell Patch Clamp)

Objective: To directly measure the effect of (+)-Igmesine on ion channel currents, particularly Ca²⁺ currents through VDCCs.

Methodology:

-

Cell Preparation: Primary neurons (e.g., retinal ganglion cells) are cultured at a low density to allow for easy access for patching.[8]

-

Recording Setup: A standard patch-clamp rig is used, including a microscope, micromanipulator, amplifier, and data acquisition system.

-

Pipette and Solutions:

-

Glass micropipettes with a resistance of 3-5 MΩ are fabricated.

-

The intracellular solution in the pipette contains a Cs⁺-based solution to block K⁺ currents, along with ATP and GTP to support cellular function. A Ca²⁺ buffer like BAPTA is included to control intracellular Ca²⁺.

-

The extracellular (bath) solution contains Ba²⁺ or Ca²⁺ as the charge carrier through Ca²⁺ channels, and blockers for Na⁺ and K⁺ channels (e.g., tetrodotoxin (B1210768) and tetraethylammonium).

-

-

Recording Procedure:

-

A gigaohm seal is formed between the pipette tip and the cell membrane.

-

The membrane patch is ruptured to achieve the whole-cell configuration.

-

The cell is held at a negative holding potential (e.g., -80 mV).

-

Voltage steps are applied to depolarize the membrane and activate VDCCs (e.g., steps from -60 mV to +50 mV).

-

Baseline Ca²⁺ currents are recorded.

-

This compound is applied to the bath via a perfusion system, and the voltage-step protocol is repeated to record currents in the presence of the drug.

-

-

Data Analysis: The amplitude of the peak inward Ca²⁺ current before and after drug application is measured and compared. Current-voltage (I-V) relationships can be plotted to characterize the voltage-dependence of the channels and the effect of the drug.

Summary of Signaling Pathways

The following diagram provides a comprehensive overview of the signaling pathways modulated by this compound, leading to changes in intracellular Ca²⁺.

Caption: (+)-Igmesine modulates cytosolic Ca²⁺ via σ1 receptor interactions with IP3Rs, VDCCs, and NMDA receptors.

Conclusion

This compound serves as a potent modulator of intracellular calcium signaling through its selective agonism of the σ1 receptor. Its complex mechanism of action, involving the potentiation of both intracellular Ca²⁺ release from IP₃-sensitive ER stores and Ca²⁺ influx through plasma membrane channels, underscores the integral role of the σ1 receptor as a master regulator of cellular calcium homeostasis. The ability of (+)-Igmesine to fine-tune Ca²⁺ signals, particularly in response to neuronal activation, likely underpins its observed neuroprotective and antidepressant properties. Further research utilizing the methodologies outlined in this guide will continue to unravel the therapeutic potential of targeting the σ1 receptor-calcium signaling nexus in various neurological and psychiatric disorders.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. This compound | σ1 Receptors | Tocris Bioscience [tocris.com]

- 3. Beneficial effects of the sigma1 receptor agonists igmesine and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant [ouci.dntb.gov.ua]

- 7. Targeting Sigma Receptors for the Treatment of Neurodegenerative and Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sigma-1 receptor regulation of voltage-gated calcium channels involves a direct interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Antidepressant Potential of (+)-Igmesine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Igmesine hydrochloride is a selective agonist for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein. Preclinical and early clinical investigations have suggested its potential as a novel antidepressant. This document provides a comprehensive technical overview of the existing data on this compound, including its mechanism of action, quantitative preclinical and clinical findings, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. While early studies showed promise, the clinical development of igmesine (B115768) was discontinued; however, the data remains valuable for understanding the role of the sigma-1 receptor in depression and for the development of future therapeutics targeting this pathway.

Core Concepts: Mechanism of Action

This compound exerts its pharmacological effects primarily through its high affinity and agonist activity at the sigma-1 receptor. Unlike classical antidepressants that typically target monoamine transporters, igmesine's mechanism is distinct and involves the modulation of intracellular signaling cascades.

The sigma-1 receptor is an endoplasmic reticulum (ER) chaperone protein that translocates to different cellular compartments upon ligand binding.[1] Its activation by agonists like igmesine influences several downstream pathways implicated in neuronal function and plasticity:

-

Calcium Mobilization: A key aspect of igmesine's action is the potentiation of intracellular calcium (Ca2+) mobilization.[2] This is thought to occur through the modulation of inositol (B14025) 1,4,5-trisphosphate (IP3) receptors at the ER membrane, leading to an amplification of Ca2+ signaling.[3]

-

NMDA Receptor Modulation: Igmesine has been shown to modulate the function of N-methyl-D-aspartate (NMDA) receptors. It can inhibit NMDA-induced increases in cyclic guanosine (B1672433) monophosphate (cGMP), suggesting an interaction with the NMDA receptor/nitric oxide synthase/cGMP pathway.[4]

-

Neurotransmitter Systems: While not a direct monoamine reuptake inhibitor, igmesine appears to have some indirect effects on monoaminergic systems. Chronic treatment has been associated with a decrease in the density of β-adrenergic receptors, a common feature of many antidepressant drugs.[4]

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Binding Affinities and Functional Activity

| Target | Parameter | Value | Species/Tissue | Reference |

| Sigma-1 Receptor | Kd | 19.1 nM | - | Tocris |

| Sigma-1 Receptor | IC50 | 39 ± 8 nM | Rat Brain Membrane | [1] |

| Sigma-2 Receptor | IC50 | > 1000 nM | - | Tocris |

| NMDA-induced cGMP increase | IC50 | ~100 nM | - | Tocris |

| Monoamine Oxidase A/B | IC50 | > 10 µM | - | [4] |

Table 2: Preclinical Antidepressant-Like Activity (Forced Swim Test)

| Species | Dose (mg/kg, i.p.) | Effect on Immobility Time | Study |

| Swiss Mice | Data not available | Shortened immobility time | [5] |

| Adrenalectomized/Castrated Mice | Data not available | Potentiated decrease in immobility time | [5] |

Note: Specific dose-response data from the primary literature (e.g., Urani et al., 2001) detailing the percentage reduction in immobility at different concentrations of igmesine were not available in the accessed resources.

Table 3: Clinical Efficacy in Major Depressive Disorder (Pande et al., 1999)

| Treatment Group | N | Primary Outcome Measure | Key Findings |

| Igmesine (25 mg/day) | 100 | Change in HAM-D Score | Significantly superior to placebo in the UK subset (n=263) and the outpatient subset.[5] |

| Igmesine (100 mg/day) | 50 | Change in HAM-D Score | No statistically significant difference compared to placebo.[5][6] |

| Placebo | Data not available | Change in HAM-D Score | - |

Note: The full clinical trial publication with detailed Hamilton Depression Rating Scale (HAM-D) scores (mean ± SD/SEM) for each treatment arm at baseline and subsequent time points was not accessible. The findings are based on summaries and reviews of the study. The trial also included a fluoxetine (B1211875) arm as an active comparator, but specific comparative data with igmesine is not detailed in the available sources.

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor Affinity

Objective: To determine the binding affinity (Ki or IC50) of this compound for the sigma-1 receptor.

Materials:

-

Tissue Source: Guinea pig brain or liver membranes, which have a high density of sigma-1 receptors.

-

Radioligand: [3H]-(+)-pentazocine, a selective sigma-1 receptor agonist.

-

Non-specific Binding Control: Haloperidol or other suitable sigma-1 ligand at a high concentration (e.g., 10 µM).

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Filtration System: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In test tubes, combine the membrane preparation, [3H]-(+)-pentazocine (at a concentration near its Kd), and either assay buffer (for total binding), a high concentration of a non-specific ligand (for non-specific binding), or varying concentrations of this compound.

-

Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value (the concentration of igmesine that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Forced Swim Test (FST) in Mice

Objective: To assess the antidepressant-like activity of this compound by measuring its effect on the immobility time of mice in a stressful swimming environment.

Materials:

-

Animals: Male Swiss mice or other appropriate strain.

-

Forced Swim Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

-

Test Compound: this compound dissolved in a suitable vehicle.

-

Vehicle Control: The solvent used to dissolve the test compound.

-

Positive Control: A known antidepressant (e.g., imipramine (B1671792) or fluoxetine).

-

Timing Device: Stopwatch or automated tracking software.

Procedure:

-

Acclimation: Allow the animals to acclimate to the testing room for at least one hour before the experiment.

-

Drug Administration: Administer this compound, vehicle, or a positive control intraperitoneally (i.p.) or orally (p.o.) at a specified time before the test (e.g., 30-60 minutes).

-

Pre-test Session (optional but common): On the day before the test, place each mouse in the swim cylinder for a 15-minute period. This is done to induce a baseline level of immobility.

-

Test Session:

-

On the test day, place each mouse individually into the swim cylinder.

-

The total duration of the test is typically 6 minutes.

-

Record the behavior of the animal, often for the last 4 minutes of the test.

-

Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.

-

-

Data Analysis:

-

Measure the total time the mouse spends immobile during the observation period.

-

Compare the mean immobility time of the igmesine-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

A significant reduction in immobility time is indicative of an antidepressant-like effect.

-

Visualizations

Signaling Pathway of this compound

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Preclinical Evaluation

Caption: General workflow for preclinical antidepressant evaluation.

Conclusion

This compound represents a departure from traditional antidepressant drug development, highlighting the potential of the sigma-1 receptor as a therapeutic target. The available data indicates that igmesine possesses antidepressant-like properties in preclinical models, likely mediated through its unique mechanism of action involving the modulation of intracellular calcium signaling and NMDA receptor function. While the clinical trial results were not robust enough to support its continued development, the findings, particularly the efficacy of the lower dose in certain patient populations, warrant further investigation into the therapeutic window and optimal dosing for sigma-1 receptor agonists. This technical guide provides a foundation for researchers to build upon in the ongoing exploration of this and similar compounds for the treatment of major depressive disorder.

References

- 1. A Protocol for the Hamilton Rating Scale for Depression: Item Scoring Rules, Rater Training, and Outcome Accuracy with Data on its Application in a Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A double-blind, placebo-controlled study of memantine in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beneficial effects of the sigma1 receptor agonists igmesine and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The antidepressant-like effect induced by sigma(1)-receptor agonists and neuroactive steroids in mice submitted to the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide on the Effects of (+)-Igmesine Hydrochloride on NMDA Receptor Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Igmesine hydrochloride, a selective sigma-1 (σ₁) receptor agonist, has demonstrated significant neuromodulatory effects, including neuroprotective and antidepressant properties. A substantial body of evidence indicates that its mechanism of action involves the indirect modulation of N-methyl-D-aspartate (NMDA) receptor function. This technical guide provides a comprehensive overview of the current understanding of how this compound impacts NMDA receptor signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. The primary mode of action is not through direct binding to the NMDA receptor but rather through the activation of σ₁ receptors, which in turn influence NMDA receptor activity through various intracellular signaling cascades. This modulation can lead to either potentiation or suppression of NMDA receptor currents, depending on the cellular context. Furthermore, (+)-igmesine has been shown to affect the expression and trafficking of NMDA receptor subunits, highlighting a multi-faceted interaction that underpins its pharmacological effects.

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, is crucial for synaptic plasticity, learning, and memory.[1] Its dysregulation is implicated in numerous neurological and psychiatric disorders. This compound has emerged as a promising therapeutic agent due to its ability to modulate NMDA receptor function. While it exhibits high affinity for the σ₁ receptor, its interaction with the NMDA receptor is indirect, mediated by the σ₁ receptor's intricate signaling network. This guide delves into the molecular mechanisms governing this interaction, presenting key quantitative findings and the experimental methodologies used to elucidate them.

Quantitative Data on this compound's Receptor Interactions

The following table summarizes the key quantitative data regarding the binding affinity and functional modulation of relevant receptors by this compound.

| Parameter | Receptor/Target | Value | Species/System | Reference |

| Binding Affinity (Kd) | Sigma-1 (σ₁) Receptor | 19.1 nM | Rat brain membranes | [Tocris Bioscience] |

| Functional Activity (IC50) | Inhibition of NMDA-induced cGMP increase | ~100 nM | In vitro | [Akunne et al., 2001] |

| Neuroprotection | Protection against ischemia-induced cell death | 50, 75, and 100 mg/kg (p.o.) | Gerbil | [O'Neill et al., 1995] |

| Cognitive Enhancement | Reversal of scopolamine-induced amnesia | 0.25-16 mg/kg (i.p.) | Rat | [Earley et al., 1991] |

| Acetylcholine Release | Increased extracellular levels | Not specified | Rat hippocampus | [Junien et al., 1991] |

| NMDA Receptor Subunit Upregulation | Increased GluN2A and GluN2B expression | Not specified | Rat hippocampus | [Pabba et al., 2014] |

Signaling Pathways of NMDA Receptor Modulation

The influence of this compound on NMDA receptor function is primarily mediated by the activation of σ₁ receptors, which can trigger at least two distinct downstream signaling pathways. The cellular context and specific neuronal population appear to dictate whether potentiation or suppression of NMDA receptor activity occurs.

Potentiation of NMDA Receptor Currents via SK Channel Inhibition

In some neuronal populations, particularly in the hippocampus, activation of σ₁ receptors by agonists leads to the potentiation of NMDA receptor-mediated currents.[1][2] This enhancement is thought to be mediated by the inhibition of small-conductance calcium-activated potassium (SK) channels.[1][2]

Caption: Potentiation of NMDA receptor function by this compound.

Suppression of NMDA Receptor Currents via a Gq/11-PLC-PKC Pathway

Conversely, in other neuronal types, such as retinal ganglion cells, σ₁ receptor activation has been shown to suppress NMDA receptor-mediated currents. This inhibitory effect is proposed to involve a Gq/11 protein-coupled pathway leading to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP₃), and activation of protein kinase C (PKC).

References

Early-Stage Research on (+)-Igmesine Hydrochloride for Cerebral Ischemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Igmesine hydrochloride, a selective sigma-1 receptor agonist, has been investigated for its neuroprotective potential in the context of cerebral ischemia. Early-stage preclinical research suggests that igmesine (B115768) may offer a therapeutic window for mitigating neuronal damage following an ischemic event. This technical guide provides an in-depth overview of the foundational research, including quantitative data, detailed experimental protocols, and a visualization of the proposed signaling pathways. The clinical development of igmesine for depression was discontinued, but its neuroprotective mechanisms remain an area of scientific interest.[1]

Quantitative Data Summary

The primary preclinical evidence for the efficacy of this compound in a model of cerebral ischemia comes from a study utilizing a gerbil model of global cerebral ischemia.[1][2] The key quantitative findings from this research are summarized in the table below.

| Parameter | Ischemia Control Group | (+)-Igmesine (50 mg/kg) | (+)-Igmesine (75 mg/kg) | (+)-Igmesine (100 mg/kg) |

| Neuronal Death in CA1 Hippocampus | Extensive Neuronal Death | Significant Protection | Significant Protection | Significant Protection |

| Home Cage Activity | Large Increase (Hyperactivity) | Attenuated Hyperactivity | Attenuated Hyperactivity | Attenuated Hyperactivity |

| Nitric Oxide (NO) Synthase Activity | Large Increase in all brain regions | Attenuated Increase | Attenuated Increase | Attenuated Increase |

Data extracted from O'Neill et al., 1995.[2]

Key Experimental Protocols

The foundational in vivo efficacy of this compound was established using a gerbil model of global cerebral ischemia induced by bilateral carotid occlusion.

Gerbil Model of Global Cerebral Ischemia

This model is utilized to induce global cerebral ischemia, which allows for the study of neuronal damage and potential neuroprotective interventions.

Animal Model:

-

Species: Mongolian Gerbil (Meriones unguiculatus). The gerbil is a suitable model for this type of study due to the anatomical variations in its cerebrovascular system, which can lead to significant cerebral ischemia upon carotid artery occlusion.

Surgical Procedure: Bilateral Carotid Occlusion

-

Anesthesia: Gerbils are anesthetized, typically with an appropriate anesthetic agent to ensure a lack of pain and distress during the surgical procedure.

-

Surgical Site Preparation: The ventral neck region is shaved and disinfected to maintain aseptic conditions.

-

Incision and Artery Exposure: A midline incision is made in the neck to expose the underlying soft tissues. The common carotid arteries are carefully isolated from the surrounding nerves and tissues.

-

Occlusion: The bilateral common carotid arteries are occluded for a predetermined duration, typically 5 minutes, to induce global cerebral ischemia.[2] This is achieved by applying microvascular clips or ligatures to the arteries.

-

Reperfusion: After the ischemic period, the clips or ligatures are removed to allow for the restoration of blood flow (reperfusion) to the brain.

-

Post-Surgical Care: The incision is sutured, and the animals are monitored during the recovery period. Body temperature is maintained at a physiological level.

Drug Administration:

-

In the key study, this compound was administered orally (p.o.) at doses of 25, 50, 75, or 100 mg/kg at 1, 24, and 48 hours after the 5-minute bilateral carotid occlusion.[2] In a separate experiment, a 100 mg/kg intraperitoneal (i.p.) dose was administered 30 minutes, 6, 24, and 48 hours post-surgery.[2]

Histological Evaluation:

-

Ninety-six hours after the surgery, the animals are euthanized, and their brains are collected for histological analysis.[2]

-

Brain sections are stained to assess the extent of neuronal death, particularly in vulnerable regions like the CA1 area of the hippocampus.[2]

Behavioral and Biochemical Assessments:

-

Home cage activity is monitored to assess behavioral changes, such as ischemia-induced hyperactivity.[2]

-

Nitric oxide (NO) synthase activity in different brain regions (cortex, hippocampus, cerebellum, and brain stem) is measured to evaluate the biochemical effects of the ischemic insult and the drug treatment.[2]

Signaling Pathways and Mechanism of Action

This compound is a sigma-1 receptor agonist.[1] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[3] Its activation is linked to neuroprotective effects through the modulation of various signaling pathways.

Proposed Neuroprotective Signaling Pathway of (+)-Igmesine

The neuroprotective effects of (+)-igmesine in cerebral ischemia are believed to be mediated through its interaction with the sigma-1 receptor, which in turn modulates downstream signaling cascades, including those involving the NMDA receptor and nitric oxide synthase.

Caption: Proposed signaling pathway for the neuroprotective action of (+)-Igmesine.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines the typical workflow for evaluating the neuroprotective effects of a compound like this compound in a preclinical model of cerebral ischemia.

Caption: Experimental workflow for preclinical evaluation of (+)-Igmesine.

Conclusion

The early-stage research on this compound demonstrates a neuroprotective effect in a preclinical model of global cerebral ischemia. The mechanism of action is attributed to its agonistic activity at the sigma-1 receptor, leading to the modulation of excitotoxic pathways involving the NMDA receptor and nitric oxide synthase. While clinical development for other indications has been halted, the insights gained from these initial studies provide a valuable foundation for further research into sigma-1 receptor agonists as a potential therapeutic strategy for ischemic stroke. Further investigation is warranted to fully elucidate the downstream signaling cascades and to explore the therapeutic potential of this compound class in more detail.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. The sigma receptor ligand JO 1784 (igmesine hydrochloride) is neuroprotective in the gerbil model of global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for In Vivo Administration of (+)-Igmesine Hydrochloride in Rodent Models

Application Note and Detailed Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Igmesine hydrochloride is a selective agonist for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface.[1][2][3] The sigma-1 receptor is implicated in a variety of cellular functions, including the modulation of calcium signaling, ion channel activity, and neuronal plasticity.[1][2] Due to its pharmacological profile, this compound has been investigated for its potential therapeutic effects in a range of neurological and psychiatric disorders, demonstrating neuroprotective and antidepressant-like properties in various preclinical models.[4]

This document provides a comprehensive protocol for the in vivo administration of this compound in rodent models, including detailed methodologies, data presentation for effective dosages, and a description of the underlying signaling pathways.

Mechanism of Action and Signaling Pathway

This compound exerts its effects primarily through the activation of the sigma-1 receptor.[4] The sigma-1 receptor is not a classical G-protein coupled receptor or ion channel but rather a ligand-operated molecular chaperone. Under basal conditions, it is associated with the binding immunoglobulin protein (BiP) at the endoplasmic reticulum. Upon agonist binding, such as with this compound, the sigma-1 receptor dissociates from BiP and can then interact with a variety of client proteins and signaling molecules.[2][3]

The downstream signaling events following sigma-1 receptor activation are complex and can include:

-

Modulation of Calcium Signaling: The sigma-1 receptor can translocate to the plasma membrane and interact with various ion channels, influencing intracellular calcium concentrations.[2]

-

Interaction with IP3 Receptors: It can modulate the activity of inositol (B14025) 1,4,5-trisphosphate (IP3) receptors, further regulating calcium release from the endoplasmic reticulum.[1]

-

Neurotransmitter System Modulation: Sigma-1 receptor activation has been shown to influence dopaminergic and other neurotransmitter systems.[2]

Quantitative Data Summary

The following tables summarize the effective dose ranges of this compound reported in various rodent models. It is important to note that optimal doses may vary depending on the specific animal strain, age, sex, and experimental paradigm.

Table 1: Effective Doses of this compound in Mice

| Model/Effect | Strain | Route of Administration | Dose Range (mg/kg) | Reference |

| Antidepressant-like (Tail Suspension) | --- | --- | 1 and/or 3 | [2] |

| Antidepressant-like (Forced Swim) | --- | --- | 1 and/or 3 | [2] |

Table 2: Effective Doses of this compound in Rats

| Model/Effect | Strain | Route of Administration | Dose Range (mg/kg) | Reference |

| Cognitive Enhancement | --- | Intraperitoneal (i.p.) | 0.1 - 1.0 | --- |

| Neuroprotection | --- | --- | --- | --- |

Note: Specific strains and complete references for rat models were not fully detailed in the provided search results. Researchers should consult primary literature for specific experimental details.

Pharmacokinetic Data:

Detailed pharmacokinetic parameters such as half-life, Cmax, and Tmax for this compound in rodents are not widely reported in publicly available literature. Therefore, it is highly recommended that researchers conduct pilot pharmacokinetic studies to determine these parameters for their specific experimental conditions if precise timing of effects is critical.

Experimental Protocols

The following protocols provide a general guideline for the preparation and administration of this compound in mice and rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile 0.9% saline solution

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Syringes (1 mL)

-

Animal scale

Preparation of Dosing Solution

Due to the limited information on the direct solubility of this compound in aqueous solutions for injection, a common method for preparing solutions of hydrophobic compounds is recommended. This involves dissolving the compound in a minimal amount of an organic solvent like DMSO and then diluting it to the final volume with a sterile vehicle such as saline.

Protocol:

-

Calculate the required amount of this compound based on the desired dose (mg/kg), the number of animals, and their average body weight.

-

Prepare a stock solution in DMSO. Weigh the calculated amount of this compound and dissolve it in a small, precise volume of DMSO to create a concentrated stock solution. For example, a 10 mg/mL stock solution can be prepared.

-

Vortex the stock solution until the compound is completely dissolved.

-

Dilute the stock solution with sterile 0.9% saline to the final desired concentration for injection. The final concentration of DMSO in the injected solution should be kept to a minimum (ideally less than 10%, and as low as possible) to avoid solvent toxicity.

-

Prepare a vehicle control solution containing the same final concentration of DMSO in sterile 0.9% saline.

-

Prepare fresh dosing solutions on the day of the experiment to ensure stability.

Administration Protocol

The following diagrams illustrate the general workflow for intraperitoneal (i.p.) and subcutaneous (s.c.) injections in rodents.

Intraperitoneal (i.p.) Injection:

-

Restrain the animal securely, typically by scruffing the neck and supporting the lower body, to expose the abdomen.

-

Tilt the animal slightly head-down to move the abdominal organs forward.

-

Insert the needle at a 30-45 degree angle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[7]

-

Aspirate briefly to ensure no fluid (urine or blood) is drawn into the syringe.

-

Inject the solution smoothly.

-

Withdraw the needle and return the animal to its cage.

Subcutaneous (s.c.) Injection:

-

Gently lift the loose skin over the back, between the shoulder blades, to form a "tent".

-

Insert the needle into the base of the tented skin, parallel to the body.

-

Aspirate briefly to ensure the needle has not entered a blood vessel.

-

Inject the solution. A small bleb will form under the skin.

-

Withdraw the needle and gently massage the area to help disperse the solution.

-

Return the animal to its cage.

Recommended Injection Volumes:

| Species | Route | Maximum Volume | Reference |

| Mouse | i.p. | 10 mL/kg | [6][8] |

| Mouse | s.c. | 5 mL/kg | [8] |

| Rat | i.p. | 10 mL/kg | [6] |

| Rat | s.c. | 5-10 mL/kg | [5] |

Conclusion

This protocol provides a comprehensive guide for the in vivo administration of this compound in rodent models. By following these guidelines for solution preparation and administration techniques, researchers can ensure the safe and effective delivery of this selective sigma-1 receptor agonist for investigating its therapeutic potential in various disease models. Given the limited publicly available pharmacokinetic data, it is advisable to conduct preliminary studies to determine the optimal dosing regimen and time course of effects for specific experimental paradigms.

References

- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 2. A Role for Sigma Receptors in Stimulant Self Administration and Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Igmesine hydrochloride (130152-35-1) for sale [vulcanchem.com]

- 5. ntnu.edu [ntnu.edu]

- 6. animalcare.ubc.ca [animalcare.ubc.ca]

- 7. uac.arizona.edu [uac.arizona.edu]

- 8. Injections and Dosing - Preclinical Research Unit [med.unc.edu]

Application Notes and Protocols for (+)-Igmesine Hydrochloride in Neuroprotection Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of (+)-Igmesine hydrochloride, a selective sigma-1 (σ1) receptor agonist, for neuroprotection studies in gerbil models of global cerebral ischemia. The following sections detail the recommended dosage, experimental protocols, and the underlying signaling pathways involved in its neuroprotective effects.

Recommended Dosage and Efficacy

This compound has demonstrated significant neuroprotective effects in the Mongolian gerbil model of transient global cerebral ischemia. The recommended dosage range is between 50 and 100 mg/kg.

Table 1: Quantitative Summary of this compound Dosage and Neuroprotective Effects in Gerbils

| Dosage | Route of Administration | Treatment Schedule | Animal Model | Key Findings | Reference |

| 50, 75, 100 mg/kg | Per os (p.o.) | 1, 24, and 48 hours post-ischemia | 5-minute bilateral carotid occlusion | Significant protection against ischemia-induced neuronal death in the hippocampal CA1 region.[1] | O'Neill et al., 1995 |

| 100 mg/kg | Intraperitoneal (i.p.) | 30 min, 6, 24, and 48 hours post-ischemia | 5-minute bilateral carotid occlusion | Attenuated ischemia-induced hyperactivity and reduced the increase in nitric oxide (NO) synthase activity in the cortex, hippocampus, cerebellum, and brain stem.[1] | O'Neill et al., 1995 |

Experimental Protocols

This section outlines the detailed methodologies for replicating neuroprotection studies with this compound in gerbils.

Animal Model: Transient Global Cerebral Ischemia in Gerbils

The gerbil is a widely used model for studying global cerebral ischemia due to the anatomical feature of an incomplete circle of Willis, which leads to reproducible ischemic brain injury following bilateral carotid artery occlusion.[2]

Protocol:

-

Animal Preparation:

-

Use healthy, adult male Mongolian gerbils (60-80g).

-

House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

-

Acclimatize the animals to the housing conditions for at least one week before the experiment.

-

-

Anesthesia:

-

Anesthetize the gerbils with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a combination of ketamine and xylazine). Ensure a surgical plane of anesthesia is reached by monitoring the lack of pedal withdrawal reflex.

-

-

Surgical Procedure (Bilateral Carotid Occlusion):

-

Place the anesthetized gerbil in a supine position on a surgical board.

-

Make a midline cervical incision to expose the common carotid arteries.

-

Carefully separate the arteries from the surrounding nerves and tissues.

-

Induce transient global ischemia by occluding both common carotid arteries simultaneously using non-traumatic arterial clips for 5 minutes.[1][3]

-

After the 5-minute occlusion period, remove the clips to allow reperfusion.

-

Suture the incision and allow the animal to recover from anesthesia in a warm environment.

-

Sham-operated animals should undergo the same surgical procedure without the occlusion of the carotid arteries.

-

Drug Administration

Protocol:

-

Preparation of this compound Solution:

-

Dissolve this compound in a suitable vehicle, such as sterile saline or distilled water. The concentration should be calculated based on the desired dosage and the volume to be administered.

-

-

Administration:

-

Oral (p.o.) Administration: Administer the solution using an oral gavage needle at the specified time points (1, 24, and 48 hours post-ischemia).[1]

-

Intraperitoneal (i.p.) Administration: Inject the solution into the peritoneal cavity at the specified time points (30 minutes, 6, 24, and 48 hours post-ischemia).[1]

-

The vehicle control group should receive an equivalent volume of the vehicle solution following the same administration schedule.

-

Assessment of Neuroprotection

2.3.1. Histological Analysis of Neuronal Death

The primary endpoint for neuroprotection is the quantification of surviving neurons in the vulnerable CA1 region of the hippocampus.

Protocol:

-

Tissue Preparation:

-

At a predetermined time point after ischemia (e.g., 4 or 7 days), deeply anesthetize the animals and perfuse them transcardially with saline followed by a fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline).

-

Carefully remove the brain and post-fix it in the same fixative overnight.

-

Cryoprotect the brain by immersing it in a series of sucrose (B13894) solutions of increasing concentrations (e.g., 10%, 20%, 30%).

-

Freeze the brain and cut coronal sections (e.g., 20-30 µm thick) through the hippocampus using a cryostat.

-

-

Nissl Staining (Cresyl Violet):

-

Mount the brain sections onto gelatin-coated slides.

-

Stain the sections with a 0.1% cresyl violet solution.

-

Dehydrate the sections through a series of graded ethanol (B145695) solutions and clear with xylene.

-

Coverslip the slides using a mounting medium.

-

-

Quantification of Neuronal Survival:

-

Under a light microscope, identify the CA1 pyramidal cell layer of the hippocampus.

-

Count the number of viable neurons (characterized by a distinct nucleus and cytoplasm) in a defined area of the CA1 region.[4][5]

-

Express the data as the number of surviving neurons per unit length or area of the CA1 region.

-

Compare the neuronal survival in the this compound-treated groups with the vehicle-treated ischemic group and the sham-operated group.

-

2.3.2. Behavioral Assessment of Hyperactivity

Ischemia-induced hyperactivity can be monitored as a behavioral correlate of neuronal damage.

Protocol:

-

Place the gerbil in a home cage activity monitoring system.

-

Record the locomotor activity for a defined period (e.g., 12 hours) post-surgery.[1]

-

Quantify the activity counts and compare between treatment groups.

2.3.3. Measurement of Nitric Oxide Synthase (NOS) Activity

The effect of this compound on NOS activity can be assessed to investigate its mechanism of action.

Protocol:

-

At the end of the experiment, sacrifice the animals and dissect the brain regions of interest (cortex, hippocampus, cerebellum, brain stem).

-

Homogenize the tissues in an appropriate buffer.

-

Measure NOS activity using a commercially available kit or by monitoring the conversion of [³H]L-arginine to [³H]L-citrulline.[1]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are mediated through its interaction with the sigma-1 (σ1) receptor, which modulates several downstream signaling pathways.

Proposed Signaling Pathway for this compound Neuroprotection

(+)-Igmesine, as a σ1 receptor agonist, is thought to exert its neuroprotective effects by modulating NMDA receptor function and inhibiting nitric oxide synthase (NOS) activity.[1][6][7] Activation of the σ1 receptor can lead to a reduction in excitotoxicity and oxidative stress, key contributors to neuronal death in cerebral ischemia.

Caption: Proposed signaling pathway of this compound neuroprotection.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures described in this document.

Caption: Experimental workflow for assessing neuroprotection.

References

- 1. The sigma receptor ligand JO 1784 (igmesine hydrochloride) is neuroprotective in the gerbil model of global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]